1H and 13C NMR chemical shifts for 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole
1H and 13C NMR chemical shifts for 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole. As a molecule of interest in medicinal chemistry and materials science, its unambiguous structural characterization is paramount.[1][2] This document serves as a detailed reference for researchers and drug development professionals, offering a foundational understanding of the molecule's spectral features. The guide elucidates the rationale behind the predicted chemical shifts based on fundamental NMR principles and substituent effects. Furthermore, it outlines a robust, field-proven experimental protocol for acquiring high-quality NMR data for this and structurally similar compounds.
Molecular Structure and Key Substructures
The structural integrity of 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole is defined by three key components: a 3-methoxyphenyl group, a 1,4-disubstituted 1,2,3-triazole ring, and a chloromethyl group at the 4-position of the triazole. Each of these imparts distinct electronic effects that are critical for interpreting the NMR spectrum. The numbering convention used for the spectral assignments is detailed in the diagram below.
Caption: Molecular structure with atom numbering for NMR assignments.
Principles of NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[3][4] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), is the most fundamental parameter in NMR. It indicates the electronic environment of a nucleus; nuclei in electron-rich environments are "shielded" and resonate at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and resonate at higher ppm values (downfield).[5]
The electronic environment is modulated by:
-
Inductive Effects: Electronegative atoms (like O, N, Cl) withdraw electron density through sigma bonds, deshielding nearby nuclei.[6]
-
Resonance Effects: Electron-donating or -withdrawing groups can alter the electron density of an aromatic system through pi bonds, causing significant shielding or deshielding effects, particularly at the ortho and para positions.[7]
-
Anisotropy: The magnetic fields generated by pi systems (e.g., aromatic rings) create distinct shielding and deshielding cones of influence.
These principles form the basis for the following spectral predictions.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic character, and the connectivity between neighboring protons through spin-spin coupling.
-
Triazole Proton (H5): The single proton on the triazole ring is expected to be the most downfield signal, appearing as a sharp singlet. Its deshielded nature is due to the electron-withdrawing character of the heterocyclic ring system. For similar 1,4-disubstituted 1,2,3-triazoles, this proton typically resonates in the range of δ 8.1 - 8.5 ppm .[8][9]
-
Aromatic Protons (H2', H4', H5', H6'): The four protons on the 3-methoxyphenyl ring will appear in the aromatic region (δ 6.9 - 7.5 ppm ). Their specific shifts and multiplicities are dictated by the electronic effects of the methoxy group (electron-donating) and the triazole ring (electron-withdrawing).
-
H5': This proton is situated between two other protons (H4' and H6') and will likely appear as a triplet.
-
H2', H4', H6': These protons will exhibit more complex splitting patterns, likely as doublets or doublet of doublets, due to coupling with their neighbors. The H2' proton, being ortho to the electron-withdrawing triazole, may be the most downfield of the aromatic signals.
-
-
Chloromethyl Protons (-CH₂Cl, H6): The two protons of the chloromethyl group are chemically equivalent and have no adjacent protons, so they will produce a singlet. The high electronegativity of the adjacent chlorine atom causes significant deshielding, shifting this signal downfield to an expected range of δ 4.7 - 4.9 ppm .[10]
-
Methoxyphenyl Protons (-OCH₃, H7'): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. This signal is typically found in the range of δ 3.8 - 3.9 ppm .[11]
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H5 (Triazole) | 8.1 - 8.5 | Singlet (s) | 1H |
| H2', H4', H5', H6' | 6.9 - 7.5 | Multiplet (m) | 4H |
| H6 (-CH₂Cl) | 4.7 - 4.9 | Singlet (s) | 2H |
| H7' (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |
Predicted ¹³C NMR Spectrum Analysis
Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, with a chemical shift range of about 200 ppm, offering excellent signal dispersion.[12]
-
Triazole Carbons (C4, C5): The two carbons of the triazole ring have characteristic chemical shifts. The substituted carbon (C4) is generally more downfield than the proton-bearing carbon (C5). Expected ranges are δ 142 - 146 ppm for C4 and δ 122 - 126 ppm for C5.[8]
-
Aromatic Carbons (C1' - C6'):
-
C3' (-O-Ar): The carbon directly attached to the electron-donating methoxy group is significantly deshielded and will appear far downfield in the aromatic region, around δ 160 - 161 ppm .[13]
-
C1' (-N-Ar): The carbon bonded to the triazole nitrogen will also be downfield, expected around δ 136 - 138 ppm .
-
Other Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of δ 105 - 130 ppm . The carbons ortho and para to the methoxy group (C2', C4') will be shielded (shifted upfield) relative to the meta carbon (C6').
-
-
Chloromethyl Carbon (-CH₂Cl, C6): The carbon of the chloromethyl group is deshielded by the attached chlorine atom and is expected to appear in the range of δ 40 - 45 ppm .
-
Methoxyphenyl Carbon (-OCH₃, C7'): The methoxy carbon signal is highly characteristic and appears consistently around δ 55 - 56 ppm .[11]
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3' (Ar-O) | 160 - 161 |
| C4 (Triazole) | 142 - 146 |
| C1' (Ar-N) | 136 - 138 |
| C5' (Ar) | 129 - 131 |
| C5 (Triazole) | 122 - 126 |
| C6' (Ar) | 119 - 121 |
| C4' (Ar) | 113 - 115 |
| C2' (Ar) | 105 - 108 |
| C7' (-OCH₃) | 55 - 56 |
| C6 (-CH₂Cl) | 40 - 45 |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is crucial for accurate structural verification. The following protocol provides a standardized workflow for small organic molecules.[14]
Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its good solubilizing power and relatively simple residual solvent signal. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ = 0.00 ppm). Modern spectrometers can also reference to the residual solvent peak.[12]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: ~2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, this should be increased to 5 times the longest T₁ relaxation time.[14]
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
-
Spectral Width: ~220-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required, which can take from 30 minutes to several hours.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks are in positive absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Caption: A streamlined workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a detailed, theory-backed prediction of the ¹H and ¹³C NMR spectra of 4-(chloromethyl)-1-(3-methoxyphenyl)-1H-1,2,3-triazole. The predicted chemical shifts and multiplicities for the triazole, methoxyphenyl, and chloromethyl protons and carbons are summarized and justified based on established electronic and structural effects. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, which is essential for the confirmation of synthesis, quality control, and further development of this and related compounds in a research setting.
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